Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes to oxidize oxazolines to oxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclodehydration processes using similar reagents and conditions as described above. The use of flow chemistry techniques can enhance the safety and efficiency of the production process by minimizing the handling of hazardous reagents and improving product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the phenyl ring, which can introduce various functional groups.
Reduction: Reduction of the oxazole ring to form corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and NiO₂.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Scientific Research Applications
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its potential biological activity.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure but different substituents.
Isoxazoles: Structural isomers of oxazoles with the nitrogen and oxygen atoms in different positions.
Uniqueness
Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of an oxazole ring with a phenyl group and a carboxylate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGDAXTDJUMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.